Methylparaben sodium

C8H7NaO3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C8H7NaO3

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Methylparaben sodium is often used as a preservative in pharmaceutical products .

- It helps to prevent the growth of fungi and bacteria, thereby prolonging the shelf life of the products .

- Similar to its use in pharmaceuticals, Methylparaben sodium is also used as a preservative in cosmetics .

- It is added to cosmetics to prevent the growth of harmful microorganisms and protect the products from spoilage .

- The concentration of parabens in any given formulation should not exceed 0.8% .

- Methylparaben sodium is used as a food preservative due to its ability to inhibit the growth of fungi and bacteria .

Pharmaceutical Industry

Cosmetics Industry

Food Industry

Research

- Methylparaben sodium is used as an antimicrobial food preservative .

- It is added to food to prevent the growth of harmful microorganisms and protect the products from spoilage .

- Methylparaben sodium is used as a neuroprotective agent .

- It is used in research studies investigating its potential neuroprotective effects .

- Methylparaben sodium is used in the study of plant metabolites .

- It is used in research studies investigating its impact on plant metabolism .

Antimicrobial Food Preservatives

Neuroprotective Agents

Plant Metabolites

Allergenic Testing Agents

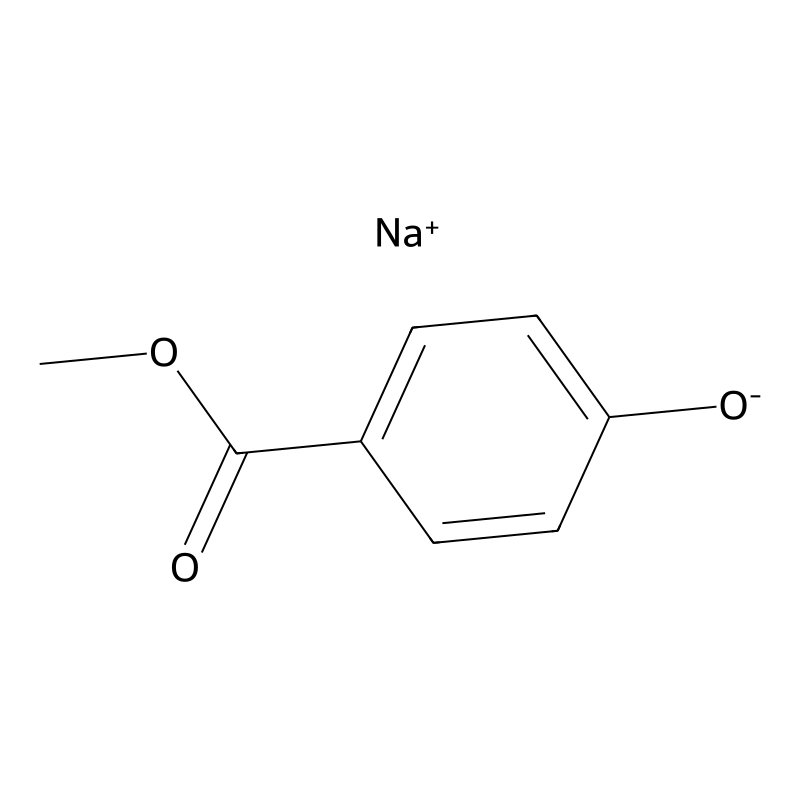

Methylparaben sodium, also known as sodium methyl para-hydroxybenzoate, is the sodium salt of methylparaben. Its chemical formula is , indicating that it consists of a sodium ion and the anionic form of methylparaben. Methylparaben itself is a widely used preservative in food, cosmetics, and pharmaceuticals due to its antimicrobial properties. It is recognized by the E number E219 when used as a food additive .

Methylparaben sodium is soluble in water and has a pH range of 7-9 when dissolved. It has been noted for its effectiveness in preventing the growth of bacteria and fungi, which makes it a popular choice for extending the shelf life of various products .

The safety profile of methylparaben sodium is generally considered good. It is classified as "generally regarded as safe" (GRAS) by the US Food and Drug Administration (FDA) for use in food additives at specific concentrations []. However, some concerns have been raised about its potential for:

- Skin irritation: Although uncommon, some individuals may experience skin irritation upon contact with methylparaben sodium, particularly those with sensitive skin or allergies to parabens [].

- Endocrine disruption: Limited evidence suggests a possible link between parabens and endocrine disruption, but further research is needed to confirm this connection [].

Additionally, under acidic conditions, methylparaben sodium can precipitate as methylparaben when treated with hydrochloric acid:

These reactions are significant in understanding the stability and behavior of methylparaben sodium in different formulations .

The synthesis of methylparaben sodium typically involves the esterification of p-hydroxybenzoic acid with methanol, followed by neutralization with sodium hydroxide:

- Esterification: Combine p-hydroxybenzoic acid with methanol in the presence of an acid catalyst to produce methylparaben.

- Neutralization: Dissolve the resulting methylparaben in water and add sodium hydroxide to form methylparaben sodium.

This method allows for the production of methylparaben sodium in a controlled environment, ensuring purity and efficacy for use in various applications .

Methylparaben sodium is primarily used as a preservative in:

- Cosmetics: Found in products like moisturizers, shampoos, and makeup to prevent microbial growth.

- Food Products: Used as a food additive to extend shelf life by inhibiting spoilage from bacteria and fungi.

- Pharmaceuticals: Incorporated into creams and ointments for its antimicrobial properties.

Its versatility makes it valuable across multiple industries where product stability is crucial .

Methylparaben sodium belongs to a larger class of compounds known as parabens. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Unique Properties |

|---|---|---|

| Methylparaben | C₈H₈O₃ | Commonly used as a preservative; weak estrogen mimic |

| Ethylparaben | C₉H₁₀O₃ | Slightly more effective against yeast than methylparaben |

| Propylparaben | C₁₀H₁₂O₃ | Broader antimicrobial spectrum; stronger estrogenic activity |

| Butylparaben | C₁₂H₁₄O₃ | Higher potency against bacteria; more controversial due to safety concerns |

| Benzyl paraben | C₉H₈O₂ | Less common; used mainly in pharmaceuticals |

Methylparaben is unique due to its widespread acceptance and usage in both food and cosmetic applications compared to other parabens that may have more stringent regulatory scrutiny due to safety concerns .

Methylparaben sodium, chemically designated as sodium 4-(methoxycarbonyl)phenolate with the molecular formula C₈H₇NaO₃, represents the sodium salt derivative of methylparaben [1] [2] [3]. This compound exhibits distinctive physicochemical characteristics that distinguish it from its parent ester form, particularly in terms of aqueous solubility and ionization behavior.

Solubility and Stability Characteristics

Aqueous Solubility Profile

Methylparaben sodium demonstrates exceptional water solubility compared to its parent compound, achieving a solubility of 418 grams per liter at 20°C [1] [4] [5]. This remarkable enhancement in aqueous solubility represents a fundamental advantage over methylparaben, which exhibits limited water solubility of approximately 2.5 grams per liter at 25°C [6]. The enhanced solubility arises from the ionic nature of the sodium salt, which facilitates hydrogen bonding and electrostatic interactions with water molecules [7].

The compound exhibits a distinctive solubility profile across different solvents. While freely soluble in water, methylparaben sodium shows sparingly soluble characteristics in ethanol (96 percent) and practically insoluble behavior in methylene chloride and fixed oils [1] [7]. This selective solubility pattern reflects the compound's polar ionic character, which favors interaction with polar protic solvents over nonpolar organic media.

Table 1: Solubility Characteristics of Methylparaben Sodium

| Solvent | Solubility | pH Dependence | Temperature Effect |

|---|---|---|---|

| Water (20°C) | Freely soluble (418 g/L) | High solubility in alkaline conditions | Increases with temperature |

| Ethanol (96%) | Sparingly soluble | pH independent | Increases with temperature |

| Methylene Chloride | Practically insoluble | pH independent | Minimal effect |

| Fixed Oils | Practically insoluble | pH independent | Minimal effect |

Chemical Stability Parameters

Methylparaben sodium exhibits a broad stability range under diverse environmental conditions. The compound remains stable across a pH range of 3.0 to 11.0, demonstrating robust chemical integrity under both acidic and moderately alkaline conditions [8] [9]. However, aqueous solutions of methylparaben sodium are not long-term stable at highly alkaline pH values, where hydrolytic degradation becomes significant [8].

Temperature stability studies indicate that methylparaben sodium maintains chemical integrity at room temperature (15-25°C) for extended storage periods [1] [4]. The recommended maximum handling temperature is 80°C, beyond which thermal degradation processes initiate [8] [10]. Under optimal storage conditions in tight containers at 15-25°C, the compound demonstrates excellent stability with minimal degradation over time [11] [12].

Table 2: Stability Characteristics of Methylparaben Sodium

| Condition | Stability | Notes |

|---|---|---|

| Room Temperature (15-25°C) | Stable for extended periods | Recommended storage condition |

| Elevated Temperature (>80°C) | Degradation occurs | Maximum handling temperature 80°C |

| pH 3.0-11.0 | Stable range | Broad pH stability range |

| Alkaline pH (>8) | Not long-term stable | Aqueous solutions unstable |

| Acidic pH (<6) | Stable | Good stability in acidic conditions |

| Dry Storage | Stable when properly stored | Store in tight containers |

| Light Exposure | Stable under normal conditions | No significant photodegradation reported |

Thermal Degradation Pathways and Hydrolysis

Thermal Decomposition Mechanisms

Thermal analysis of methylparaben sodium reveals complex decomposition pathways that proceed through multiple stages. At temperatures exceeding 200°C, the compound undergoes initial hydrolysis to form 4-hydroxybenzoic acid and methanol, followed by subsequent decarboxylation of the acid to produce phenol [6] [13]. This sequential degradation pattern represents the primary thermal decomposition pathway under elevated temperature conditions.

Kinetic studies demonstrate that the hydrolysis of methylparaben sodium follows first-order reaction kinetics with respect to the paraben concentration [14] [15]. The activation energy for thermal decomposition has been determined to be approximately 24 kilocalories per mole, consistent with ester bond cleavage mechanisms [14]. Temperature-dependent rate constants exhibit Arrhenius behavior, allowing for predictive modeling of degradation rates at various operating temperatures.

Hydrolytic Degradation Pathways

Hydrolytic degradation of methylparaben sodium proceeds through nucleophilic attack on the ester carbonyl carbon, resulting in ester bond cleavage and formation of 4-hydroxybenzoic acid and methanol [16] [13]. Under alkaline conditions, this process is significantly accelerated due to the increased nucleophilicity of hydroxide ions and the formation of the phenolate anion, which serves as a better leaving group.

The hydrolysis mechanism involves initial formation of a tetrahedral intermediate, followed by elimination of the alkoxide group and subsequent protonation to yield the carboxylic acid product [17]. In strongly alkaline solutions, the 4-hydroxybenzoic acid product becomes ionized, driving the equilibrium toward complete hydrolysis. Enzymatic hydrolysis pathways also exist in biological systems, mediated by carboxylesterase enzymes that catalyze ester bond cleavage [18].

Table 3: Degradation Pathways of Methylparaben Sodium

| Degradation Type | Primary Products | Conditions | Rate Dependency |

|---|---|---|---|

| Hydrolysis | 4-Hydroxybenzoic acid + Methanol | Aqueous medium, pH >8 | pH dependent, first-order |

| Thermal Decomposition | 4-Hydroxybenzoic acid → Phenol | Temperature >200°C | Temperature dependent |

| Alkaline Hydrolysis | Sodium 4-hydroxybenzoate + Methanol | High pH, aqueous solution | Strongly pH dependent |

| Oxidative Degradation | Hydroxylated intermediates | Radical species present | Concentration dependent |

| Enzymatic Hydrolysis | 4-Hydroxybenzoic acid | Biological systems | Enzyme concentration dependent |

pH-Dependent Ionization and pKa Values

Ionization Equilibria

Methylparaben sodium exhibits pH-dependent ionization behavior governed by the acid-base equilibrium of the phenolic hydroxyl group. The compound possesses a pKa value of 8.4 at 20°C, indicating that the phenolic proton is moderately acidic [1] [19] [5]. This pKa value determines the extent of ionization across different pH environments and directly influences the compound's physicochemical properties and biological activity.

At pH values below 6, methylparaben sodium exists predominantly in its molecular form with minimal ionization (less than 10 percent) [20] [21]. As the pH increases toward the pKa value, the degree of ionization progressively increases, with mixed molecular and ionic forms present in the pH range of 6-8 [20]. Above pH 8, the phenolate anion becomes the predominant species, with ionization exceeding 90 percent at pH values above 10 [22].

Ionization Effects on Properties

The pH-dependent ionization significantly affects multiple properties of methylparaben sodium. The formation of the phenolate anion at elevated pH values results in increased water solubility due to enhanced electrostatic interactions with water molecules [23]. However, this ionization simultaneously decreases antimicrobial activity, as the phenolate form exhibits reduced interaction with microbial cell membranes compared to the neutral molecular form [24] [25].

The ionization state also influences chemical stability, with the phenolate anion being more susceptible to nucleophilic attack and subsequent hydrolytic degradation [20] [21]. This pH-dependent stability relationship necessitates careful pH control in formulations containing methylparaben sodium to optimize both stability and antimicrobial efficacy.

Table 4: pH-Dependent Ionization Characteristics

| pH Range | Predominant Species | Ionization Degree | Antimicrobial Activity |

|---|---|---|---|

| pH < 6 | Molecular form (undissociated) | <10% | High activity |

| pH 6-8 | Mixed molecular/ionic forms | 10-90% | Moderate activity |

| pH 8-10 | Phenolate anion predominant | >90% | Reduced activity |

| pH > 10 | Fully ionized phenolate | ~100% | Minimal activity |

Physical Description

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 36 of 522 companies. For more detailed information, please visit ECHA C&L website;

Of the 14 notification(s) provided by 486 of 522 companies with hazard statement code(s):;

H302 (37.86%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (38.89%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (84.16%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H412 (37.45%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Use Classification

Cosmetics -> Preservative